REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1)([O-])=O.Cl.O.[OH-].[Na+]>CCO.O=[Pt]=O>[ClH:1].[ClH:1].[NH2:2][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][NH:11][CH2:12]2)=[CH:7][CH:6]=1 |f:0.1,4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC=C2CCNCC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 4 hours)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The yellowish suspension is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford a yellowish solid which
|
Type
|
EXTRACTION
|
Details
|
Extraction of the basic solution with CHCl3 (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous Na2SO4 and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=CC=C2CCNCC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.54 g | |
YIELD: PERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |